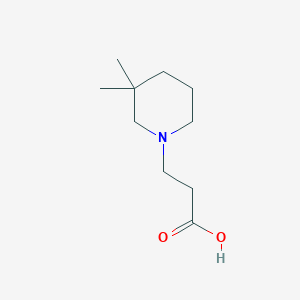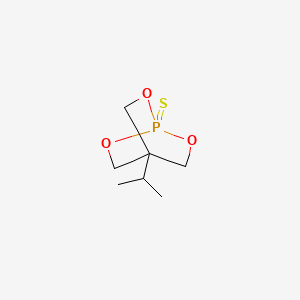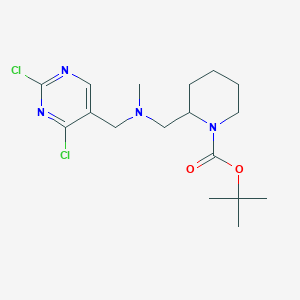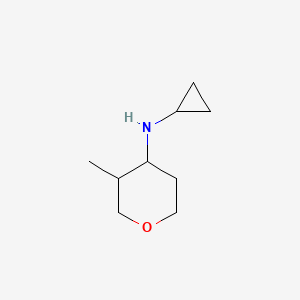
(R)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a bromoethoxy group and a trifluoromethyl group attached to the pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine typically involves the reaction of ®-3-hydroxy-1-(trifluoromethyl)pyrrolidine with 2-bromoethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The resulting product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromoethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted pyrrolidines with various functional groups.
Oxidation: Products include oxides, ketones, or carboxylic acids.
Reduction: Products include alcohols, amines, or other reduced derivatives.
Aplicaciones Científicas De Investigación
®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(2-chloroethoxy)-1-(trifluoromethyl)pyrrolidine: Similar structure with a chloroethoxy group instead of a bromoethoxy group.
®-3-(2-fluoroethoxy)-1-(trifluoromethyl)pyrrolidine: Similar structure with a fluoroethoxy group instead of a bromoethoxy group.
®-3-(2-iodoethoxy)-1-(trifluoromethyl)pyrrolidine: Similar structure with an iodoethoxy group instead of a bromoethoxy group.
Uniqueness
®-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and chemical properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C7H11BrF3NO |
|---|---|
Peso molecular |
262.07 g/mol |
Nombre IUPAC |
(3R)-3-(2-bromoethoxy)-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C7H11BrF3NO/c8-2-4-13-6-1-3-12(5-6)7(9,10)11/h6H,1-5H2/t6-/m1/s1 |
Clave InChI |
MBLDSOWSTMASMX-ZCFIWIBFSA-N |
SMILES isomérico |
C1CN(C[C@@H]1OCCBr)C(F)(F)F |
SMILES canónico |
C1CN(CC1OCCBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)








![1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid](/img/structure/B13975078.png)

![6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)


